molecular formula C19H22O3 B152326 Deoxyneocryptotanshinone CAS No. 27468-20-8

Deoxyneocryptotanshinone

Cat. No.: B152326
CAS No.: 27468-20-8
M. Wt: 298.4 g/mol
InChI Key: UPLOJIODCUTBOZ-UHFFFAOYSA-N
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Description

Deoxyneocryptotanshinone is a natural tanshinone compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is known for its distinctive yellow crystalline solid form and has been recognized for its various biological activities and medicinal properties. This compound has shown potential in the treatment of several diseases, including Alzheimer’s disease, due to its inhibitory effects on specific enzymes .

Biochemical Analysis

Biochemical Properties

Deoxyneocryptotanshinone interacts with several enzymes and proteins. It is a high-affinity inhibitor of BACE1 (Beta-secretase), with an IC50 value of 11.53 μM . It also shows a promising dose-dependent inhibition of protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 133.5 μM . These interactions suggest that this compound plays a significant role in biochemical reactions.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit lipopolysaccharide-induced inflammation by suppressing NF-κB and iNOS signaling pathways . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits BACE1, a key enzyme involved in the production of amyloid-beta peptides in Alzheimer’s disease . It also inhibits PTP1B, an enzyme that negatively regulates insulin signaling, suggesting a potential role in diabetes management .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that it can catalyze the hydroxylation of four para-quinone-type tanshinones . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Specific studies detailing the dosage effects of this compound in animal models are currently limited. It has been shown to inhibit inflammatory symptoms and nociceptive behaviors in a dose-dependent manner in an MSU-induced pain model in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to participate in the adipocytokine signaling pathway, which plays a crucial role in regulating energy metabolism, inflammation, and insulin sensitivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of deoxyneocryptotanshinone typically involves the extraction of active components from the roots of Salvia miltiorrhiza. The process includes several steps:

    Extraction: The roots are first dried and then subjected to solvent extraction using ethanol or methanol.

    Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure.

    Purification: The concentrated extract undergoes chromatographic techniques, such as column chromatography, to isolate this compound.

    Crystallization: The purified compound is then crystallized to obtain this compound in its solid form.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) and supercritical fluid extraction may be employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Deoxyneocryptotanshinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct biological activities .

Scientific Research Applications

Deoxyneocryptotanshinone has a wide range of scientific research applications:

Comparison with Similar Compounds

Deoxyneocryptotanshinone is compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its dual inhibitory effects on BACE1 and PTP1B, making it a promising candidate for the treatment of Alzheimer’s disease and metabolic disorders .

Properties

IUPAC Name

1-hydroxy-8,8-dimethyl-2-propan-2-yl-6,7-dihydro-5H-phenanthrene-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-10(2)14-16(20)12-7-8-13-11(6-5-9-19(13,3)4)15(12)18(22)17(14)21/h7-8,10,20H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLOJIODCUTBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxyneocryptotanshinone
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Deoxyneocryptotanshinone
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Deoxyneocryptotanshinone
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Deoxyneocryptotanshinone
Reactant of Route 5
Deoxyneocryptotanshinone
Reactant of Route 6
Deoxyneocryptotanshinone

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